molecular formula C20H26N2O3S B11126415 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide

Cat. No.: B11126415
M. Wt: 374.5 g/mol
InChI Key: XIFAYZGCTNRZJH-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide is an organic compound characterized by its unique structure, which includes both sulfonyl and glycinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide typically involves multiple steps. One common approach is to start with the reaction of N-(2,4,6-trimethylphenyl)glycinamide with ethyl iodide under basic conditions to introduce the ethyl group. This is followed by the sulfonylation of the intermediate product using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The glycinamide moiety may also interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide is unique due to the presence of both the sulfonyl and glycinamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H26N2O3S/c1-6-22(26(24,25)18-9-7-14(2)8-10-18)13-19(23)21-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,21,23)

InChI Key

XIFAYZGCTNRZJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1C)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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